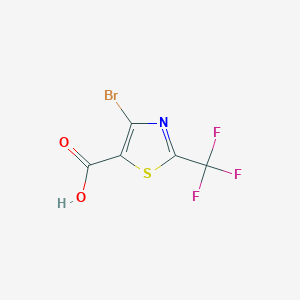

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid

CAS No.: 1445906-51-3

Cat. No.: VC7160807

Molecular Formula: C5HBrF3NO2S

Molecular Weight: 276.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1445906-51-3 |

|---|---|

| Molecular Formula | C5HBrF3NO2S |

| Molecular Weight | 276.03 |

| IUPAC Name | 4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12) |

| Standard InChI Key | OMFOOUVRYKHHIJ-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid, reflects its substitution pattern:

-

Bromine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

Trifluoromethyl at the 2-position contributes to metabolic stability and lipophilicity, traits prized in drug design .

-

Carboxylic acid at the 5-position enables salt formation, derivatization, and hydrogen bonding, broadening utility in synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1445906-51-3 | |

| Molecular Formula | ||

| Molecular Weight | 276.03 g/mol | |

| InChIKey | OMFOOUVRYKHHIJ-UHFFFAOYSA-N |

Structural Analogues

Comparative analysis with related thiazoles highlights its uniqueness:

-

4-Chloro-2-(trifluoromethyl)thiazole-5-carboxylic acid: Chlorine substitution reduces steric hindrance compared to bromine, altering reactivity .

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A methyl group at the 2-position simplifies synthesis but reduces electronic effects .

-

4-Bromo-2-methylthiazole-5-carboxylic acid: Lacks the trifluoromethyl group, diminishing metabolic stability.

Synthesis and Manufacturing

Table 2: Comparative Synthesis Parameters

Process Optimization

Key considerations for scaling production include:

-

Temperature control: Maintaining -15°C to -5°C during bromination suppresses side reactions .

-

Solvent selection: Ethanol in cyclization simplifies downstream hydrolysis and solvent recovery .

-

Purification: Vacuum distillation removes unreacted starting materials, enhancing yield .

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: The trifluoromethyl group enhances thermal resistance, with decomposition likely above 200°C (inferred from analogues) .

-

Hydrolytic stability: The carboxylic acid moiety may undergo esterification or decarboxylation under acidic/basic conditions.

Spectroscopic Data

While specific spectra for the bromo derivative are unavailable, analogous compounds exhibit:

Applications and Derivatives

Pharmaceutical Intermediates

Thiazole-5-carboxylic acids are pivotal in constructing bioactive molecules. For example:

-

Anticancer agents: Analogues with chloro and methyl substituents show moderate activity against A-549 and HCT-8 cell lines.

-

Antimicrobials: The bromine atom’s electronegativity may enhance target binding in bacterial enzymes.

Agrochemicals

Fluorinated thiazoles are explored as herbicides and fungicides, leveraging their resistance to metabolic degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume